Introduction: The Strategic Value of a Fluorinated Cyclopropane Scaffold
Introduction: The Strategic Value of a Fluorinated Cyclopropane Scaffold
An In-Depth Technical Guide to 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Executive Summary
This document provides a comprehensive technical overview of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS No: 1187933-13-6), a fluorinated building block of significant interest in modern medicinal chemistry. We will explore its core physicochemical properties, prevalent synthetic strategies, critical applications in drug discovery, and robust analytical methodologies for its characterization and quantification. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound.
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is a molecule that strategically combines three key structural motifs prized in drug discovery: a cyclopropane ring, a phenyl group, and a trifluoromethyl (CF3) group. The cyclopropane moiety acts as a rigid, three-dimensional scaffold that can enhance potency and improve metabolic stability when replacing more flexible or metabolically labile groups like gem-dimethyl or tert-butyl fragments.[1] Its strained ring system also imparts unique electronic properties.[1]
The trifluoromethyl group is a cornerstone of modern pharmaceutical design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Introducing a CF3 group can enhance metabolic stability by blocking sites of oxidation, increase membrane permeability, and improve binding affinity to biological targets.[2][3] The strategic placement of this group on the phenyl ring creates a versatile building block for synthesizing more complex molecules and exploring structure-activity relationships (SAR).
This guide provides an in-depth analysis of this compound, explaining the causality behind its synthesis, its potential in drug development programs, and the necessary protocols for its accurate analysis.
Physicochemical Properties and Identification
Accurate identification is the foundation of all subsequent research. The key identifiers and computed properties for 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1187933-13-6 | [4][5] |
| Molecular Formula | C11H9F3O2 | [4][5] |
| Molecular Weight | 230.18 g/mol | [4][5] |
| IUPAC Name | 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | [4][6] |
| SMILES | O=C(O)C1CC1c2ccccc2C(F)(F)F | [5] |
The presence of both a lipophilic trifluoromethylphenyl group and a polar carboxylic acid group gives the molecule an amphipathic character, influencing its solubility and potential interactions with biological targets.[6] The carboxylic acid functional group provides a convenient handle for further chemical modification, such as amide bond formation, making it a valuable intermediate in organic synthesis.[6][7]
Synthesis and Manufacturing Considerations
The synthesis of substituted cyclopropanes is a well-established field in organic chemistry. For a molecule like 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid, a common approach involves a cyclopropanation reaction, typically using a carbene or carbene-equivalent precursor that adds across an alkene.
A plausible synthetic pathway would involve the reaction of 2-(trifluoromethyl)styrene with a suitable C1 synthon, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper or rhodium complexes), followed by hydrolysis of the resulting ester.
Causality Behind Experimental Choices:
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Catalyst Selection: Copper(I) and Rhodium(II) catalysts are highly effective for promoting the decomposition of diazo compounds to form metal carbenes.[8] These intermediates are crucial for the subsequent stereoselective addition to the alkene, with the choice of catalyst and ligands influencing the yield and diastereoselectivity of the cyclopropane product.
-
Diazo Reagent: Ethyl diazoacetate is a widely used and commercially available reagent for introducing the carboxyester group in a cyclopropanation reaction.
-
Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) is a standard and high-yielding method for converting the ethyl ester intermediate into the final carboxylic acid product under mild conditions.
Role in Medicinal Chemistry and Drug Development
The structural motifs within 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid make it a highly valuable building block in drug discovery programs.
-
Bioisosteric Replacement: The trifluoromethyl-substituted cyclopropyl group can serve as a bioisostere for larger, more metabolically susceptible groups. This strategy can improve a drug candidate's metabolic stability and overall pharmacokinetic profile.[9]
-
Intermediate for API Synthesis: As a functionalized intermediate, this molecule is a precursor for more complex active pharmaceutical ingredients (APIs).[7] The carboxylic acid can be readily converted into amides, esters, or other functional groups to build out a larger molecular structure and optimize interactions with a biological target.
-
Potential Biological Activity: While specific activity for this exact compound is not extensively documented in the provided results, related structures suggest potential applications. For instance, fluorinated cyclopropane derivatives have been investigated as selective serotonin 2C (5-HT2C) receptor agonists.[10] Furthermore, the general class of cyclopropanecarboxylic acids has been implicated in metabolic pathways and can sometimes be associated with idiosyncratic toxicity, as seen with the anxiolytic drug panadiplon, which metabolizes to a cyclopropane carboxylic acid metabolite.[11] This underscores the importance of careful toxicological profiling for any drug candidate containing this moiety.
Analytical Methodologies
Robust analytical methods are essential for ensuring the purity, identity, and quantity of the compound during research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for the analysis of carboxylic acids.[12][13]
Recommended Protocol: HPLC-UV Analysis
This protocol describes a general method for the quantification of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid.
1. Sample Preparation:
- Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be required to remove matrix interference.[12]
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The acidic modifier is critical for ensuring good peak shape for the carboxylic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the phenyl ring exhibits strong absorbance.
- Injection Volume: 10 µL.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
Comparative Overview of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Derivatization | Required (e.g., esterification) to increase volatility.[14] | Not typically required. |
| Sensitivity | Can be very high, especially with specific ionization modes. | Good to excellent, particularly with MS detection.[12] |
| Specificity | High, due to mass fragmentation patterns. | High, especially with MS detection (LC-MS). |
| Throughput | Lower, due to longer run times and sample prep. | Higher, amenable to automation. |
| Application | Suitable for volatile and thermally stable derivatives. | Broadly applicable to a wide range of polarities and molecular weights.[13] |
Analytical Method Validation Workflow
A validated method ensures that the analytical results are reliable, reproducible, and fit for purpose.
Safety and Handling
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed handling and emergency procedures.
Conclusion and Future Perspectives
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. The convergence of a rigid cyclopropane scaffold with the powerful electronic and steric properties of a trifluoromethyl group creates a building block with immense potential. Its utility as an intermediate allows for the systematic exploration of chemical space, enabling the fine-tuning of drug properties to enhance efficacy, selectivity, and metabolic stability. As synthetic methodologies for creating complex cyclopropanes continue to advance, the application of this and related building blocks in the discovery of next-generation therapeutics is set to expand significantly.
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